Malt1-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malt1-IN-9 is a small molecule inhibitor targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein that plays a crucial role in the activation of nuclear factor kappa B (NF-κB) signaling pathways, which are essential for immune cell activation and proliferation . This compound has emerged as a promising therapeutic agent for various autoimmune diseases and B-cell lymphomas due to its ability to modulate immune responses and inhibit aberrant signaling pathways .
Vorbereitungsmethoden
The synthesis of Malt1-IN-9 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications . The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Malt1-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used . For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Malt1-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of MALT1 in various signaling pathways and to develop new therapeutic agents targeting MALT1 . In biology, this compound is employed to investigate the effects of MALT1 inhibition on immune cell function and differentiation . In medicine, it has shown potential as a therapeutic agent for treating autoimmune diseases and B-cell lymphomas by modulating immune responses and inhibiting aberrant signaling pathways . Additionally, this compound is used in industrial applications to develop new drugs and therapeutic strategies targeting MALT1 .
Wirkmechanismus
Malt1-IN-9 exerts its effects by inhibiting the proteolytic activity of MALT1, thereby preventing the activation of NF-κB signaling pathways . MALT1 acts as a scaffold protein that organizes the CBM (CARD11-BCL10-MALT1) complex, which is essential for the activation of NF-κB . By inhibiting MALT1, this compound disrupts the formation of the CBM complex and prevents the downstream activation of NF-κB, leading to reduced immune cell activation and proliferation . This mechanism of action makes this compound a valuable therapeutic agent for conditions characterized by excessive immune activation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Malt1-IN-9 is unique compared to other MALT1 inhibitors due to its specific binding affinity and selectivity for MALT1 . Similar compounds include mepazine and thioridazine, which also target MALT1 but may have different binding sites and mechanisms of action . This compound has shown superior efficacy and safety profiles in preclinical studies, making it a promising candidate for further development and clinical applications .
Eigenschaften
Molekularformel |
C16H12ClF3N6O |
---|---|
Molekulargewicht |
396.75 g/mol |
IUPAC-Name |
1-(2-chloro-8-cyclopropylimidazo[1,2-b]pyridazin-7-yl)-3-[2-(trifluoromethyl)pyridin-4-yl]urea |
InChI |
InChI=1S/C16H12ClF3N6O/c17-12-7-26-14(25-12)13(8-1-2-8)10(6-22-26)24-15(27)23-9-3-4-21-11(5-9)16(18,19)20/h3-8H,1-2H2,(H2,21,23,24,27) |
InChI-Schlüssel |
CSYCAQJLDKOYMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=NN3C2=NC(=C3)Cl)NC(=O)NC4=CC(=NC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.